molecular formula C8H17NS B13259140 4-[2-(Methylsulfanyl)ethyl]piperidine

4-[2-(Methylsulfanyl)ethyl]piperidine

Cat. No.: B13259140
M. Wt: 159.29 g/mol
InChI Key: SDXQMKXWJGGUFZ-UHFFFAOYSA-N
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Description

4-[2-(Methylsulfanyl)ethyl]piperidine is a valuable piperidine-based chemical building block designed for use in medicinal chemistry and drug discovery research. Its structure incorporates two key functional motifs: a piperidine ring, a nitrogen-containing heterocycle that is a fundamental scaffold in more than twenty classes of pharmaceuticals , and a methylsulfanylethyl side chain. The methylsulfanyl (methylthio) group can serve as a key intermediate in organic synthesis. Piperidine derivatives are extensively utilized in scientific research for their diverse biological activities and central role in constructing active pharmaceutical ingredients (APIs) . This compound is primarily used as a versatile synthetic intermediate. The piperidine ring is a prevalent feature in molecules targeting the central nervous system, while the methylsulfanylethyl side chain offers a handle for further chemical modification, such as oxidation to sulfones or participation in nucleophilic substitution reactions, allowing researchers to explore diverse chemical space . Analogs and derivatives of piperidine compounds have been investigated for a wide spectrum of research applications, including as potential antivirals , modulators of biological targets like the histamine H3 receptor and sigma-1 receptor (σ1R) , and activators of enzymes such as Ubiquitin C-terminal Hydrolase-L1 (UCH-L1) . The structural features of 4-[2-(Methylsulfanyl)ethyl]piperidine make it a compound of interest for developing novel therapeutic agents for various conditions. This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

4-(2-methylsulfanylethyl)piperidine

InChI

InChI=1S/C8H17NS/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3

InChI Key

SDXQMKXWJGGUFZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC1CCNCC1

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 2 Methylsulfanyl Ethyl Piperidine and Its Derivatives

Piperidine (B6355638) Ring Formation Approaches

The formation of the piperidine scaffold is a well-explored area of organic synthesis, owing to its prevalence in pharmaceuticals and natural products. researchgate.netresearchgate.net Key strategies include the modification of aromatic precursors, cyclization of linear substrates, and convergent multi-component reactions.

Hydrogenation and Reduction of Pyridine Precursors

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine derivatives. nih.gov This fundamental process has evolved from harsh reaction conditions to more sophisticated catalytic systems that allow for greater control and stereoselectivity. nih.govnih.gov

The hydrogenation of pyridines typically requires transition metal catalysis, with common catalysts including those based on rhodium, palladium, ruthenium, cobalt, and iridium. nih.gov While traditional methods often involved high temperatures and pressures, recent advancements have focused on developing catalysts that operate under milder conditions. nih.govnih.gov For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has been shown to facilitate the hydrogenation of substituted pyridines in water, an environmentally benign solvent. nih.gov Similarly, rhodium and palladium complexes are effective for pyridine hydrogenation. nih.gov A notable strategy involves the dearomatization/hydrogenation of fluoropyridines using a rhodium(I) complex and pinacol borane to produce all-cis-multifluorinated piperidines with high diastereoselectivity. nih.gov

Asymmetric hydrogenation has also been a significant area of research to produce chiral piperidines. dicp.ac.cn The reduction of 2-substituted pyridinium salts using an iridium(I) catalyst with a P,N-ligand is one such successful approach. nih.gov Another innovative method is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts, which uses a chiral primary amine to induce chirality in the final piperidine product without the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn Electrocatalytic hydrogenation has also emerged as a sustainable alternative, using a membrane electrode assembly to reduce pyridine at ambient temperature and pressure. nih.gov

Table 1: Catalytic Systems for Hydrogenation of Pyridine Derivatives
Catalyst SystemSubstrateKey FeaturesReference
Cobalt nanoparticles on titaniumSubstituted PyridinesAcid-free hydrogenation in water. nih.gov
Rhodium(I) complex / Pinacol boraneFluoropyridinesHighly diastereoselective for all-cis products. nih.gov
Iridium(I) catalyst with P,N-ligand2-Substituted Pyridinium SaltsAsymmetric hydrogenation. nih.gov
[RhCp*Cl2]2 / Chiral Amine / Formic AcidPyridinium SaltsAsymmetric reductive transamination. dicp.ac.cn
Carbon-supported RhodiumPyridineElectrocatalytic hydrogenation at ambient conditions. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions construct the piperidine ring from a single linear molecule that contains all the necessary atoms for the backbone. nih.gov This approach offers a high degree of control over regio- and stereoselectivity, which can often be directed by chiral ligands and catalysts. nih.gov Various functional groups can trigger the ring-closing event, including metal-catalyzed cyclizations, radical-mediated reactions, and electrophilic cyclizations. researchgate.netnih.gov

Several distinct intramolecular strategies have been developed:

Radical-Mediated Cyclization : A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Reductive Hydroamination : An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, leads to the formation of the piperidine ring via an iminium ion intermediate. nih.gov

Asymmetric Lithiation-Cyclization : The reaction of N-Boc-(4-chlorobutyl)cinnamylamine with n-BuLi/(−)-sparteine complex results in the enantioselective synthesis of (S)-N-Boc-2-(trans-β-styryl)piperidine. acs.org

Dipolar Cycloaddition : The intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones is a general approach to synthesizing all-cis-2,3,6-trisubstituted piperidines. iupac.org

Electroreductive Cyclization : The cyclization of an imine with terminal dihaloalkanes can be achieved through electroreduction in a flow microreactor, offering an alternative to methods that use toxic reagents or high temperatures. beilstein-journals.org

Table 2: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis
MethodPrecursor TypeKey Reagents/CatalystsReference
Radical-Mediated CyclizationLinear Amino-aldehydesCobalt(II) catalyst nih.gov
Reductive HydroaminationAmino-alkynesAcid catalyst nih.gov
Asymmetric Lithiation-CyclizationN-Boc-(4-chlorobutyl)cinnamylaminen-BuLi / (−)-sparteine acs.org
Nitrone Dipolar CycloadditionN-alkenylnitronesThermal or catalyzed iupac.org
Electroreductive CyclizationImines and dihaloalkanesElectrochemical cell beilstein-journals.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. taylorfrancis.com This strategy is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. taylorfrancis.comresearchgate.net

Several MCRs have been developed for the synthesis of highly functionalized piperidines. A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, can produce substituted piperidines under reflux conditions in ethanol. researchgate.net Another example is a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters using a ZrOCl₂·8H₂O catalyst. taylorfrancis.com A diversity-oriented synthesis of piperidines containing a Meldrum's acid moiety has been achieved through a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org

Biocatalysis has also been applied to MCRs for piperidine synthesis. Candida antarctica lipase B (CALB), immobilized on magnetic halloysite nanotubes, has been shown to catalyze the reaction of benzaldehyde, aniline, and an acetoacetate ester to yield clinically valuable piperidines. rsc.org This biocatalytic approach offers the advantages of reusability and high catalytic efficiency. rsc.org

Table 3: Examples of Multi-Component Reactions for Piperidine Synthesis
Reaction TypeComponentsCatalystReference
Pseudo Five-ComponentAromatic Aldehydes, Anilines, Alkyl Acetoacetates[TMBSED][OMs]₂ (Ionic Liquid) researchgate.net
Three-ComponentAromatic Aldehydes, Amines, Acetoacetic EstersZrOCl₂·8H₂O taylorfrancis.com
Pseudo Five-ComponentAromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's AcidNone specified acs.org
Three-Component (Biocatalytic)Benzaldehyde, Aniline, Acetoacetate EsterImmobilized Candida antarctica lipase B (CALB) rsc.org
Three-Component Vinylogous MannichAldehydes, Chiral α-methyl benzylamine, 1,3-bis-trimethylsily enol etherSn(OTf)₂ rsc.org

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for forming C–N bonds and is widely used in the synthesis of piperidines. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net

A particularly effective strategy is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method often utilizes sugar-derived dialdehydes or ketoaldehydes, which allows for the synthesis of polyhydroxylated piperidines with controlled stereochemistry. chim.it The nitrogen source can be varied, with ammonia or primary amines commonly used, and the reduction is typically achieved with hydride reagents like NaBH₃CN or catalytic hydrogenation. researchgate.netchim.it

The reductive amination of a single carbonyl group can also be used to form N-substituted piperidines. For instance, a secondary amine like piperidine can be reacted with various aldehydes in the presence of a reducing agent. tandfonline.com While sodium cyanoborohydride (NaCNBH₃) has been traditionally used, the less toxic borane-pyridine complex (BAP) has been shown to be a superior reagent for this transformation, eliminating the formation of nitrile impurities and improving yields. tandfonline.com This method is compatible with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants, and tolerates various functional groups. tandfonline.com

Functionalization Strategies for the 2-(Methylsulfanyl)ethyl Moiety

The synthesis of the target compound requires the presence of a 2-(methylsulfanyl)ethyl group at the 4-position of the piperidine ring. This can be accomplished either by constructing the piperidine ring from a precursor already containing this side chain or by attaching the side chain to a pre-formed piperidine ring. The key step in either approach is the formation of the thioether (sulfide) linkage.

Introduction of the Sulfur Atom

The methylsulfanyl group (also known as the methylthio group) is a substituent with the structure -SCH₃. ebi.ac.uk The formation of the C-S bond in the 2-(methylsulfanyl)ethyl side chain is typically achieved via nucleophilic substitution, where a sulfur-based nucleophile displaces a leaving group.

A common and direct method for preparing sulfides is the SN2 reaction of a thiolate anion with an alkyl halide. libretexts.org In the context of synthesizing 4-[2-(methylsulfanyl)ethyl]piperidine, this can be envisioned through two primary pathways:

Pathway A: Functionalization of a Piperidine Precursor. This approach starts with a piperidine ring bearing a two-carbon chain with a suitable leaving group at its terminus. A common precursor is 4-(2-hydroxyethyl)piperidine (piperidine-4-ethanol). The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate. masterorganicchemistry.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.comresearchgate.net The resulting 4-(2-tosyloxyethyl)piperidine can then be treated with a sulfur nucleophile like sodium thiomethoxide (NaSMe) to displace the tosylate group and form the desired thioether.

Pathway B: Cyclization of a Precursor with an Intact Side Chain. Alternatively, one could start with a linear precursor that already contains the 2-(methylsulfanyl)ethyl moiety and then perform a ring-closing reaction as described in section 2.1. For example, a pyridine derivative such as 4-[2-(methylsulfanyl)ethyl]pyridine could be synthesized and subsequently hydrogenated to yield the target piperidine. The synthesis of the side chain on the pyridine ring could be accomplished using standard organic transformations.

The sulfur nucleophile, sodium thiomethoxide, is readily prepared by deprotonating methanethiol with a strong base like sodium hydride. The thiolate anion is a potent nucleophile, making the SN2 reaction with primary halides or tosylates highly efficient. libretexts.org

Table 4: Key Reactions for Introducing the Methylsulfanyl Group
ReactionSubstrateReagentsProductReference
Activation of AlcoholR-CH₂-OHTosyl chloride (TsCl), PyridineR-CH₂-OTs (Tosylate) masterorganicchemistry.com
Nucleophilic Substitution (Thioether formation)R-CH₂-LG (LG = OTs, Br, I)Sodium thiomethoxide (NaSMe)R-CH₂-SMe libretexts.org

Alkylation and Thioether Formation

The construction of the methylsulfanyl side chain in 4-[2-(methylsulfanyl)ethyl]piperidine is commonly achieved through thioether formation, a class of reactions that creates a carbon-sulfur-carbon bond. A primary and straightforward method for this is nucleophilic substitution, specifically an S(_N)2 reaction. acsgcipr.orgnih.gov This strategy typically involves a precursor molecule containing the piperidine ring and a two-carbon ethyl group at the 4-position, which is modified to bear a good leaving group.

A plausible and efficient synthetic route begins with a commercially available starting material such as 4-(2-hydroxyethyl)piperidine. The hydroxyl group is a poor leaving group for nucleophilic substitution and must first be converted into a more reactive functional group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or into a halide (e.g., bromide or iodide).

Once the precursor is activated, it can be reacted with a sulfur-based nucleophile. Sodium thiomethoxide (NaSMe) or methyl mercaptan (CH(_3)SH) in the presence of a base are common reagents for introducing the methylsulfanyl group. The thiolate anion (CH(_3)S) acts as a potent nucleophile, displacing the leaving group on the ethyl side chain to form the desired thioether linkage. nih.gov This reaction is analogous to the Williamson ether synthesis. nih.gov A similar approach has been documented in the synthesis of piperazine (B1678402) derivatives where a (phenylthio)ethyl side chain was installed via an S(_N)2 reaction. nih.gov

The general reaction scheme can be summarized as follows:

Activation of the Hydroxyl Group: 4-(2-hydroxyethyl)piperidine is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form the corresponding tosylate or mesylate.

Nucleophilic Substitution: The resulting 4-(2-tosyloxyethyl)piperidine or 4-(2-mesyloxyethyl)piperidine is then treated with sodium thiomethoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to yield 4-[2-(methylsulfanyl)ethyl]piperidine.

This alkylation and thioether formation strategy is robust and widely applicable for preparing various thioether derivatives of piperidine.

Step Reactant Reagent Product Reaction Type
14-(2-Hydroxyethyl)piperidineTsCl or MsCl, Base4-(2-Tosyloxyethyl)piperidine or 4-(2-Mesyloxyethyl)piperidineSulfonylation
2Activated PrecursorSodium Thiomethoxide (NaSMe)4-[2-(Methylsulfanyl)ethyl]piperidineS(_N)2 Nucleophilic Substitution

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The development of chiral analogues of 4-[2-(methylsulfanyl)ethyl]piperidine is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Asymmetric synthesis aims to produce enantiomerically pure or enriched piperidine derivatives, which can be achieved by employing chiral auxiliaries, chiral catalysts, or by starting from a chiral pool.

One established strategy involves the use of chiral auxiliaries. acs.org For instance, a chiral auxiliary can be attached to the piperidine nitrogen, directing subsequent reactions to occur stereoselectively. After the desired stereocenter(s) are set, the auxiliary is removed to yield the chiral product.

More modern approaches rely on catalysis. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of polysubstituted piperidines. nih.gov For example, domino reactions catalyzed by chiral amines or phosphoric acids can construct the piperidine ring with multiple contiguous stereocenters in a single step with high enantioselectivity. nih.gov A proline-derived catalyst, for instance, could facilitate a Michael addition/cyclization cascade to form a chiral piperidine core that could then be further functionalized to introduce the (methylsulfanyl)ethyl side chain.

Furthermore, transition-metal-catalyzed asymmetric reactions provide another avenue. Chiral copper catalysts have been successfully used to achieve regio- and enantioselective C-H cyanation of acyclic amines, which can then be converted into a variety of chiral piperidines. nih.gov While not directly applied to the target molecule, this methodology showcases the potential for creating chiral piperidine precursors from simple starting materials. A modular, one-pot synthesis of piperidin-4-ols has been developed using gold-catalyzed cyclization, which proceeds with excellent diastereoselectivity and can be adapted for enantioselective synthesis. nih.gov These piperidin-4-ol products could serve as versatile intermediates for conversion into chiral analogues of 4-[2-(methylsulfanyl)ethyl]piperidine.

Method Principle Key Reagents/Catalysts Potential Application
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide stereoselective transformations.Evans auxiliaries, l-menthol derivatives. acs.orgSynthesis of specific stereoisomers of substituted piperidines.
Asymmetric OrganocatalysisUse of small, chiral organic molecules to catalyze enantioselective reactions.Chiral phosphoric acids, proline derivatives. nih.govnih.govOne-pot synthesis of polysubstituted chiral piperidine cores.
Transition Metal CatalysisUse of chiral metal complexes to control stereochemistry.Chiral Rhodium, Gold, or Copper complexes. nih.govnih.govEnantioselective C-H functionalization or cyclization to form chiral piperidine precursors.

Novel Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced novel techniques that offer alternative and often more efficient pathways to piperidine derivatives. These methods include electroreductive cyclization, organocatalytic transformations, and metal-catalyzed coupling reactions.

Electroreductive cyclization is an electrochemical method that can be used to synthesize cyclic amines like piperidine. nih.govnih.gov This technique utilizes an electric current to initiate a cyclization reaction, often avoiding the need for harsh chemical reagents. A common approach involves the intramolecular cyclization of an imine with a terminal dihaloalkane. researchgate.net

In a typical setup, a solution containing the appropriate imine and a dihaloalkane (e.g., 1-bromo-4-chlorobutane) is subjected to electrolysis in a flow microreactor or a batch-type reactor. nih.govresearchgate.net The reduction of the imine at the cathode generates a radical anion, which then participates in a cyclization cascade to form the piperidine ring. This method is considered a green chemistry approach as it replaces chemical reducing agents with electrons. While this technique primarily constructs the piperidine ring, it can be adapted to use precursors that already contain or can be easily converted to the desired 4-substituent.

Organocatalysis has revolutionized the synthesis of complex molecules by using small organic molecules as catalysts. For piperidine synthesis, organocatalytic domino or cascade reactions are particularly powerful. These reactions allow for the formation of multiple chemical bonds and stereocenters in a single, efficient step. nih.gov

An example is the domino Michael addition/aminalization process catalyzed by a diphenylprolinol derivative. nih.gov This reaction can assemble polysubstituted piperidines from simple aldehydes and nitroolefins, creating up to four contiguous stereocenters with high enantioselectivity. Such highly functionalized piperidine products could then be chemically modified to install the 4-[2-(methylsulfanyl)ethyl] side chain. The use of thiourea-based organocatalysts has also been explored in the asymmetric synthesis of complex piperidine structures. nih.gov

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions are widely used to functionalize heterocyclic rings. mdpi.comnih.gov

For the synthesis of derivatives of 4-[2-(methylsulfanyl)ethyl]piperidine, these methods could be employed to introduce aryl or other functional groups onto the piperidine ring or the side chain. For example, a piperidine precursor bearing a halide or triflate could be coupled with an appropriate organoboron or organotin reagent. Conversely, a piperidine derivative containing a boronic acid could be coupled with an aryl halide. While these reactions are typically used for C-C bond formation, variations for C-S bond formation (thiolation) are also well-established, providing a direct route to introduce thioether functionalities onto an aromatic or vinylic position of a more complex piperidine analogue. acsgcipr.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 2 Methylsulfanyl Ethyl Piperidine

Nucleophilic Substitution Reactions Involving the Sulfur Center

The sulfur atom in the thioether moiety of 4-[2-(Methylsulfanyl)ethyl]piperidine is nucleophilic due to the presence of lone pairs of electrons. libretexts.org This allows it to participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of sulfonium (B1226848) salts. libretexts.org

The general mechanism involves the attack of the sulfur atom on the electrophilic carbon of an alkyl halide, displacing the halide and forming a ternary sulfonium salt. libretexts.org The reactivity of the sulfur center is influenced by steric hindrance around the sulfur atom and the nature of the alkyl halide.

Table 1: Examples of Nucleophilic Substitution at the Sulfur Center

Reactant Reagent Product
4-[2-(Methylsulfanyl)ethyl]piperidine Methyl iodide 4-[2-(Dimethylsulfonio)ethyl]piperidinium diiodide
4-[2-(Methylsulfanyl)ethyl]piperidine Benzyl bromide 4-[2-(Benzyl(methyl)sulfonio)ethyl]piperidinium dibromide

This table is illustrative and based on the general reactivity of thioethers.

Oxidative Transformations of the Thioether Moiety (e.g., to sulfoxide (B87167), sulfone)

The thioether group in 4-[2-(Methylsulfanyl)ethyl]piperidine is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide or sulfone. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, as well as other peroxy acids. nih.govresearchgate.net

The selective oxidation to the sulfoxide is typically achieved under milder conditions, while stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. organic-chemistry.orgrsc.org The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. nih.gov

Table 2: Oxidation Products of 4-[2-(Methylsulfanyl)ethyl]piperidine

Oxidizing Agent Product
1 equivalent of H₂O₂ 4-[2-(Methylsulfinyl)ethyl]piperidine
Excess H₂O₂ 4-[2-(Methylsulfonyl)ethyl]piperidine

This table represents expected products from the oxidation of the thioether moiety.

Electrophilic Reactions on the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center and readily reacts with various electrophiles. Common electrophilic reactions include N-acylation and N-alkylation.

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acylpiperidine. organic-chemistry.org This reaction is typically fast and efficient.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.netchemicalforums.com

Table 3: Common Electrophilic Reactions at the Piperidine Nitrogen

Reagent Class Example Reagent Product
Acid Chloride Acetyl chloride 1-Acetyl-4-[2-(methylsulfanyl)ethyl]piperidine
Alkyl Halide Benzyl bromide 1-Benzyl-4-[2-(methylsulfanyl)ethyl]piperidine

This table illustrates representative N-functionalization reactions.

Cyclization and Rearrangement Pathways

While specific literature on cyclization and rearrangement of 4-[2-(Methylsulfanyl)ethyl]piperidine is scarce, the bifunctional nature of the molecule suggests potential for intramolecular reactions under certain conditions. For instance, activation of the thioether, perhaps through oxidation, followed by intramolecular nucleophilic attack by the piperidine nitrogen could lead to cyclic products. Intramolecular cyclizations of amino thioethers are known, though the conditions are often specific to the substrate. nih.gov

Rearrangement reactions are not commonly reported for simple piperidine thioethers but could be envisioned under specific catalytic or thermal conditions, potentially involving the side chain.

Domino and Cascade Reaction Systems

Domino and cascade reactions offer efficient pathways to complex molecules from simpler starting materials. nih.gov Piperidine derivatives are known to participate in such reaction sequences. nih.govresearchgate.netsemanticscholar.org For 4-[2-(Methylsulfanyl)ethyl]piperidine, a potential domino reaction could be initiated by an intermolecular reaction at the piperidine nitrogen, which then triggers an intramolecular event involving the thioether side chain. For example, a reaction with a suitable Michael acceptor could be followed by an intramolecular cyclization. The development of such systems would be a novel area of research for this particular molecule.

Elucidation of Reaction Mechanisms

The mechanisms for the fundamental reactions of 4-[2-(Methylsulfanyl)ethyl]piperidine can be inferred from well-established principles of organic chemistry.

Nucleophilic Substitution at Sulfur: This is expected to follow an SN2 pathway, with the sulfur atom acting as the nucleophile. pearson.com

Oxidation of the Thioether: The reaction with peroxides proceeds via a nucleophilic attack of the sulfur on the peroxide oxygen. nih.gov

Reactions at the Piperidine Nitrogen: N-acylation and N-alkylation are classical examples of nucleophilic substitution reactions where the nitrogen atom is the nucleophile. organic-chemistry.orgresearchgate.net

Detailed kinetic studies and computational modeling would be necessary to provide deeper insights into the specific transition states and intermediates for reactions involving this compound.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental analytical characterization for the specific chemical compound “4-[2-(Methylsulfanyl)ethyl]piperidine” is not available in publicly accessible databases and scientific publications. Crafting a thorough, informative, and scientifically accurate article with specific research findings and data tables as requested is not possible without this foundational information.

The creation of an article that strictly adheres to the provided outline requires specific, experimentally determined data for each analytical technique mentioned (¹H-NMR, ¹³C-NMR, 2D-NMR, ¹⁵N-NMR, and FT-IR). Predicting or extrapolating such data from related but different compounds would not meet the standards of scientific accuracy and would constitute speculation.

Therefore, the requested article focusing solely on the advanced spectroscopic and analytical characterization of “4-[2-(Methylsulfanyl)ethyl]piperidine” cannot be generated at this time due to the absence of the necessary primary scientific data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy

Raman spectroscopy provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For 4-[2-(Methylsulfanyl)ethyl]piperidine, a Raman spectrum would be characterized by vibrations from the piperidine (B6355638) ring, the ethyl chain, and the methylsulfanyl group. Although a specific spectrum for this compound is not publicly documented, the expected Raman shifts can be inferred from data on related structures like piperidine and organic sulfides.

The key vibrational modes would include:

Piperidine Ring Vibrations: The piperidine ring would exhibit characteristic C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region. Ring deformation and breathing modes would appear in the fingerprint region, generally between 800 and 1200 cm⁻¹.

Alkyl Chain Vibrations: The ethyl group (–CH₂–CH₂–) would show C-H stretching, scissoring (~1450 cm⁻¹), wagging, and twisting modes.

C-S and S-H Vibrations: The methylsulfanyl group (–S–CH₃) is expected to produce a C-S stretching band, which for alkyl sulfides typically appears in the 600-780 cm⁻¹ range. acs.orgacs.org The S-CH₃ bond also has characteristic stretching and bending frequencies.

The table below summarizes the predicted prominent Raman shifts for 4-[2-(Methylsulfanyl)ethyl]piperidine based on analogous compounds.

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Reference Compound(s)
Piperidine RingC-H Stretch2800-3000Piperidine Hydrochloride chemicalbook.com
Piperidine RingRing Deformation/Breathing800-1200Piperidine Complexes researchgate.net
Ethyl Chain (–CH₂–)Scissoring~1450General Alkanes
Methylsulfanyl (–S–CH₃)C-S Stretch600-780Alkyl Sulfides acs.orgacs.org

These predicted values provide a basis for the identification and structural verification of 4-[2-(Methylsulfanyl)ethyl]piperidine using Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. The exact mass of 4-[2-(Methylsulfanyl)ethyl]piperidine (C₉H₁₉NS) can be calculated based on the precise masses of its constituent isotopes.

Calculated Exact Mass:

Formula: C₉H₁₉NS

Monoisotopic Mass: 173.1265 g/mol

An HR-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.1338 in positive ion mode. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, generating intact molecular ions, typically protonated species [M+H]⁺. In the case of 4-[2-(Methylsulfanyl)ethyl]piperidine, ESI-MS would readily produce the [M+H]⁺ ion at m/z 174.13.

Tandem mass spectrometry (ESI-MS/MS) would be used to induce fragmentation of this parent ion to gain structural insights. The fragmentation of piperidine-containing compounds often involves cleavage of the ring or the side chains. scispace.comscielo.brnih.gov Predicted fragmentation pathways for the [M+H]⁺ ion of 4-[2-(Methylsulfanyl)ethyl]piperidine include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ring, a common fragmentation pathway for cyclic amines.

Side-chain cleavage: Fragmentation of the ethyl chain, potentially leading to the loss of the methylsulfanyl group (•SCH₃) or the entire methylsulfanylethyl group.

Ring-opening pathways: Complex rearrangements following the initial fragmentation steps.

The study of piperidine alkaloids has shown that the loss of alkyl side chains is a predominant fragmentation process. scielo.brresearchgate.net

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
174.13 ([M+H]⁺)126.13C₂H₄S (60.01 Da)Ion from cleavage of the bond between the ethyl chain and the piperidine ring
174.13 ([M+H]⁺)98.11C₃H₇S (75.03 Da)Piperidinium ion after loss of the side chain
174.13 ([M+H]⁺)84.08C₄H₉S (89.04 Da)Fragment from ring opening and subsequent cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing piperidine derivatives in complex mixtures. nih.gov A typical LC-MS method for 4-[2-(Methylsulfanyl)ethyl]piperidine would likely use a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.net

The retention time of the compound would depend on its polarity and the specific chromatographic conditions. Given its structure, it would exhibit moderate retention on a C18 column. The mass spectrometer would be set to monitor for the protonated molecule [M+H]⁺ at m/z 174.13, allowing for selective and sensitive detection. LC-MS is also instrumental in identifying and quantifying impurities or metabolites related to the parent compound. rhhz.net

Surface-Sensitive Spectroscopic Techniques

Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS)

Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the atoms near a material's surface. lbl.gov While no APXPS studies have been published for 4-[2-(Methylsulfanyl)ethyl]piperidine, the expected binding energies for its core elements (Carbon, Nitrogen, Sulfur) can be predicted based on data from similar organic molecules. aps.orgxpsfitting.comacs.org

The analysis would focus on the C 1s, N 1s, and S 2p core levels.

N 1s Spectrum: The nitrogen atom in the piperidine ring is an amine. The N 1s binding energy for secondary amines in N-heterocycles is typically observed around 400-402 eV. aps.org

S 2p Spectrum: The sulfur atom is in a thioether (sulfide) linkage. The S 2p₃/₂ binding energy for organic sulfides (C-S-C) is characteristically found in the range of 163-164 eV. xpsfitting.com The S 2p spectrum would show a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling.

C 1s Spectrum: The C 1s spectrum would be complex, consisting of overlapping peaks from the different carbon environments: carbons in the piperidine ring bonded to nitrogen (C-N), carbons bonded only to other carbons and hydrogen (C-C/C-H), and the carbon bonded to sulfur (C-S). The C-N and C-S environments would result in slightly higher binding energies compared to the C-C/C-H carbons (referenced at ~284.8 eV).

Element (Core Level)Chemical EnvironmentPredicted Binding Energy (eV)Reference Functional Group
Nitrogen (N 1s)Piperidine (Amine)~400 - 402N-Heterocycles aps.org
Sulfur (S 2p₃/₂)Thioether (–S–CH₃)~163 - 164Organic Sulfides xpsfitting.com
Carbon (C 1s)C-N~286Amines
Carbon (C 1s)C-S~285.5Thioethers
Carbon (C 1s)C-C, C-H284.8 (Reference)Aliphatic Hydrocarbons

APXPS could be particularly useful for studying the interaction of 4-[2-(Methylsulfanyl)ethyl]piperidine with surfaces or its behavior in different gaseous environments, providing insights into its surface chemistry and potential catalytic or degradation pathways. acs.orgethz.ch

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

While specific NEXAFS studies on "4-[2-(Methylsulfanyl)ethyl]piperidine" are not extensively documented in current literature, the principles of the technique allow for a detailed theoretical consideration of its application to this molecule. NEXAFS spectroscopy is a powerful, element-specific tool that probes the electronic structure of a material by exciting core-level electrons to unoccupied molecular orbitals. By tuning the energy of incident X-rays around the absorption edge of a specific element (e.g., sulfur, carbon, or nitrogen), a spectrum is generated that serves as a fingerprint of the local chemical and bonding environment of that element.

For "4-[2-(Methylsulfanyl)ethyl]piperidine," NEXAFS would be particularly insightful. Analysis at the sulfur K-edge (around 2472 eV) could provide detailed information about the thioether moiety. Studies on simple thioether compounds reveal that the primary spectral feature corresponds to the transition of a sulfur 1s electron to the lowest unoccupied molecular orbital (LUMO), which is typically an antibonding sigma orbital (σ*) associated with the C-S bonds. nih.govosti.gov The precise energy and intensity of this peak are sensitive to the nature of the alkyl groups attached to the sulfur atom. Therefore, the S K-edge NEXAFS spectrum could be used to confirm the integrity of the methylsulfanyl group and investigate its electronic interactions with the rest of the molecule.

Similarly, NEXAFS spectroscopy at the nitrogen K-edge (around 400 eV) would probe the chemical environment of the piperidine ring's secondary amine. The resulting spectrum would be characteristic of the C-N bonds within the heterocyclic ring. Furthermore, analysis at the carbon K-edge (around 285 eV) could differentiate between the various carbon environments: the methyl group, the ethyl chain carbons, and the distinct carbons of the piperidine ring, providing a comprehensive picture of the molecule's electronic structure.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. rsc.org For "4-[2-(Methylsulfanyl)ethyl]piperidine," both liquid and gas chromatography are highly applicable for assessing purity, identifying impurities, and analyzing the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier method for the analysis of non-volatile or thermally sensitive compounds like many piperidine derivatives. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this setup, the compound is separated on a nonpolar stationary phase (such as a C18 column) with a polar mobile phase.

Given the basic nature of the piperidine nitrogen, method development would need to address potential peak tailing caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This is often achieved by using a low-pH mobile phase (e.g., containing formic acid or trifluoroacetic acid) to protonate the amine or by employing an end-capped column. nih.govnih.gov For compounds like "4-[2-(Methylsulfanyl)ethyl]piperidine" that lack a significant UV chromophore, detection can be challenging. Universal detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) would be highly suitable. nih.govresearchgate.net An LC-MS method, in particular, would provide both quantification and structural confirmation of the analyte and any impurities. nih.gov

Below is a table summarizing typical starting conditions for the HPLC analysis of related piperidine compounds.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) nih.govresearchgate.net
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid or TFA nih.govnih.gov
Elution ModeIsocratic or Gradient nih.govresearchgate.net
Flow Rate0.8 - 1.0 mL/min nih.govresearchgate.net
DetectorMass Spectrometry (MS), Charged Aerosol Detector (CAD) nih.govresearchgate.net
Column Temperature30 - 40 °C nih.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. If "4-[2-(Methylsulfanyl)ethyl]piperidine" possesses sufficient volatility and thermal stability, GC can be an excellent method for purity assessment. The technique is particularly effective when coupled with a mass spectrometer (GC-MS), which provides definitive identification of separated components based on their mass spectra. unodc.orgcmbr-journal.com

For the analysis of piperidine and related amine compounds, a mid-polarity capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase, is often employed. unodc.org The injector temperature must be optimized to ensure complete volatilization without causing thermal degradation. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer for structural elucidation. unodc.orgresearchgate.net Headspace GC can also be utilized for detecting volatile impurities, such as residual piperidine from a synthesis, in a sample matrix. google.com

The following table outlines representative GC conditions used for the analysis of related piperazine (B1678402) or piperidine compounds.

ParameterTypical ConditionReference
ColumnDB-17 or 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.53 mm) unodc.orgresearchgate.net
Carrier GasHelium or Hydrogen unodc.orgresearchgate.net
Injector Temperature250 - 280 °C unodc.orgresearchgate.net
Oven ProgramInitial hold followed by a temperature ramp (e.g., 100 °C ramped at 10 °C/min to 290 °C) unodc.org
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID) unodc.orgresearchgate.net
Detector Temperature260 - 300 °C researchgate.net

Computational and Theoretical Investigations of 4-[2-(Methylsulfanyl)ethyl]piperidine Remain Largely Unexplored

Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations are powerful tools for characterizing chemical compounds. However, the absence of published research applying these techniques to 4-[2-(Methylsulfanyl)ethyl]piperidine means that detailed data on its electronic properties, reactive sites, and dynamic behavior cannot be provided at this time.

Further research employing these computational methods would be necessary to generate the specific data points and in-depth analysis required to fully characterize the chemical nature of 4-[2-(Methylsulfanyl)ethyl]piperidine from a theoretical standpoint. Such studies would provide valuable insights into its stability, reactivity, and potential interactions.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvation Effects

Theoretical approaches, such as "alchemical" free energy calculations, provide a robust framework for computing solvation free energies from molecular simulations. nih.gov These methods involve simulating a non-physical pathway to gradually introduce or annihilate the solute in the solvent, allowing for the precise calculation of the free energy difference. nih.gov Such calculations are invaluable for testing the accuracy of molecular mechanics force fields. nih.gov The solvation of similar heterocyclic compounds like piperidine (B6355638) has been studied in various nonaqueous solvents, revealing that the exothermicity of solvation is influenced by the acid-base properties of the solvent and its ability to interact with the amino group.

Table 1: Key Functional Groups and Their Potential Intermolecular Interactions

Functional GroupPotential Intermolecular Interactions
Piperidine Ring (Nitrogen)Hydrogen bond acceptor (with proton donors), Hydrogen bond donor (when protonated)
Ethyl ChainVan der Waals forces, Hydrophobic interactions
Methylsulfanyl GroupWeak hydrogen bond acceptor, Dipole-dipole interactions, Interactions with soft metals

Adsorption Behavior on Material Surfaces

The interaction of 4-[2-(Methylsulfanyl)ethyl]piperidine with material surfaces is of interest for various applications, including catalysis, sensing, and corrosion inhibition. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate the adsorption mechanisms of molecules on surfaces.

Studies on the adsorption of piperidine on silver colloidal nanoparticles have shown that the molecule can adsorb in a deprotonated form through a surface reaction with active metal sites. mdpi.com DFT calculations have been successfully used to simulate the surface-enhanced Raman scattering (SERS) spectra of adsorbed piperidine, providing insights into the geometry and nature of the molecule-surface bond. mdpi.com The nitrogen atom's lone pair of electrons plays a crucial role in the initial interaction with the surface. mdpi.com

For 4-[2-(Methylsulfanyl)ethyl]piperidine, both the piperidine nitrogen and the sulfur atom of the methylsulfanyl group can potentially interact with material surfaces. The nature of the surface (e.g., metal, metal oxide, polymer) will determine the preferred adsorption site and strength of interaction. On transition metal surfaces, the soft sulfur atom of the methylsulfanyl group could exhibit a strong affinity, a phenomenon observed for other sulfur-containing organic molecules. DFT and molecular dynamics simulations on the adsorption of sulfur and nitrogen compounds on copper surfaces have shown that the interaction energy and adsorption configuration are highly dependent on the surface composition and the presence of other molecules like water. bohrium.com The competitive adsorption between the nitrogen and sulfur moieties of 4-[2-(Methylsulfanyl)ethyl]piperidine would be an interesting area for theoretical investigation.

Table 2: Potential Adsorption Interactions on Different Surfaces

Surface TypePotential Interacting MoietyType of Interaction
Metal Surfaces (e.g., Ag, Cu, Au)Piperidine Nitrogen, Methylsulfanyl SulfurChemisorption, Dative bonding
Metal Oxide Surfaces (e.g., TiO₂, SiO₂)Piperidine NitrogenHydrogen bonding with surface hydroxyls
Carbon-based Materials (e.g., Graphene)Entire MoleculeVan der Waals, π-stacking (if applicable)

Molecular Docking and Ligand Binding Mechanism Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-[2-(Methylsulfanyl)ethyl]piperidine, might interact with a biological macromolecule, typically a protein or nucleic acid.

Prediction of Molecular Interactions with Biological Macromolecules

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.gov Molecular docking studies of various piperidine derivatives have revealed their potential to bind to a wide range of biological targets, including enzymes and receptors. researchgate.netsciencescholar.us

For 4-[2-(Methylsulfanyl)ethyl]piperidine, docking simulations could be employed to predict its binding mode within the active site of a target protein. The key interactions would likely involve the piperidine nitrogen, which can form hydrogen bonds or salt bridges (if protonated) with acidic amino acid residues like aspartate or glutamate. The hydrophobic ethyl and methylsulfanyl groups can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Table 3: Predicted Molecular Interactions in a Hypothetical Protein Binding Site

Interaction TypeInteracting Moiety of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingPiperidine NitrogenAsp, Glu, Ser, Thr, Gln, Asn
Salt Bridge (Ionic)Protonated Piperidine NitrogenAsp, Glu
Hydrophobic InteractionsEthyl Chain, Methylsulfanyl GroupAla, Val, Leu, Ile, Phe, Trp, Met
van der Waals ForcesEntire MoleculeAll residues in close contact

Understanding Binding Site Characteristics

By analyzing the results of molecular docking simulations, it is possible to infer the characteristics of the binding site that would favor the binding of 4-[2-(Methylsulfanyl)ethyl]piperidine. A binding site complementary to this ligand would likely possess a combination of polar and nonpolar features.

A region capable of accepting a hydrogen bond or accommodating a positive charge would be crucial for interacting with the piperidine nitrogen. This is a common feature in the binding sites of many receptors that recognize amine-containing ligands. Additionally, a hydrophobic pocket would be necessary to accommodate the ethyl and methylsulfanyl groups. The size and shape of this pocket would determine the selectivity for this particular ligand over other piperidine derivatives.

Computational studies on piperidine-based compounds have highlighted the importance of specific amino acid residues in defining the binding pocket. nih.gov Molecular dynamics simulations can further refine the understanding of the ligand-protein complex, revealing the stability of the predicted binding mode and the dynamic nature of the interactions over time. nih.gov These simulations can provide a more detailed picture of how the ligand and protein adapt to each other upon binding.

Applications in Advanced Chemical Synthesis and Materials Research

Building Block for Complex Organic Synthesis

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. lifechemicals.com Consequently, substituted piperidines like 4-[2-(Methylsulfanyl)ethyl]piperidine serve as valuable building blocks in the construction of complex molecular architectures. lifechemicals.com The secondary amine of the piperidine ring can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. mdpi.com

The thioether group in the side chain offers additional synthetic handles. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the polarity and biological activity of the resulting molecule. Furthermore, the carbon-sulfur bond can participate in various coupling reactions, enabling the connection of the piperidine core to other molecular fragments. While specific examples detailing the extensive use of 4-[2-(Methylsulfanyl)ethyl]piperidine in the synthesis of complex natural products are not widely documented in publicly available literature, its structural features are analogous to other 4-substituted piperidines that are key intermediates in the synthesis of potent analgesics and other therapeutic agents. researchgate.netscispace.com

Table 1: Key Reactions of 4-[2-(Methylsulfanyl)ethyl]piperidine in Organic Synthesis

Reaction TypeReagents and ConditionsProduct Functional Group
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Tertiary amine
N-AcylationAcyl chloride or anhydride, BaseAmide
N-ArylationAryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination)N-Arylpiperidine
Sulfide OxidationOxidizing agent (e.g., m-CPBA, H₂O₂)Sulfoxide, Sulfone

Scaffold Design for Molecular Probes and Chemical Tools

Molecular probes are essential tools for studying biological systems, and the design of novel probes with high specificity and sensitivity is an active area of research. rsc.org The piperidine scaffold is often incorporated into the design of molecular probes due to its ability to impart favorable pharmacokinetic properties and to serve as a rigid framework for the attachment of fluorophores, affinity labels, and other reporter groups. nih.gov

The structure of 4-[2-(Methylsulfanyl)ethyl]piperidine offers several advantages for scaffold design. The piperidine ring can be functionalized to introduce a reporter group, while the ethyl-methylsulfanyl side chain can be modified to modulate the probe's affinity and selectivity for its biological target. For example, the thioether sulfur could act as a coordination site for metal-based probes or be part of a recognition motif for a specific enzyme or receptor. Although specific molecular probes derived directly from 4-[2-(Methylsulfanyl)ethyl]piperidine are not extensively described in the literature, the general principles of probe design suggest its potential utility in this area. nih.gov The development of fluorescent probes, for instance, often involves the covalent attachment of a fluorophore to a scaffold molecule that directs it to a specific cellular location or biological target. rsc.org

Role in the Formation of Nitrogen- and Sulfur-Containing Organic Compounds in Environmental Systems

Nitrogen- and sulfur-containing organic compounds are ubiquitous in the environment and play crucial roles in various biogeochemical cycles. nih.govopenmedicinalchemistryjournal.com These compounds can originate from both natural and anthropogenic sources. Natural sources include the biological degradation of organic matter, volcanic emissions, and marine organisms. nih.gov For instance, many marine organisms produce a wide array of sulfur-containing natural products. news-medical.net

While the direct environmental formation of 4-[2-(Methylsulfanyl)ethyl]piperidine has not been specifically documented, the general pathways for the formation of nitrogen and sulfur heterocycles in environmental systems are known. nih.gov Piperidine alkaloids, for example, are naturally occurring compounds found in various plant species, such as those of the Piper genus. nih.gov The biosynthesis of these alkaloids involves the cyclization of lysine (B10760008) to form the piperidine ring. It is conceivable that in certain environmental niches, microbial or enzymatic processes could lead to the formation of piperidine derivatives with sulfur-containing side chains through the metabolism of sulfur-containing amino acids like methionine.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

The prevention of metal corrosion is of significant industrial importance, and the use of organic corrosion inhibitors is a common strategy. mdpi.com Compounds containing heteroatoms such as nitrogen and sulfur are often effective corrosion inhibitors because these atoms can coordinate with the metal surface, forming a protective film that prevents contact with the corrosive environment. mdpi.com The efficiency of these inhibitors is generally attributed to the presence of lone pairs of electrons on the heteroatoms, which can be donated to the vacant d-orbitals of the metal. core.ac.uk

Piperidine and its derivatives have been investigated as corrosion inhibitors for various metals, including iron and copper. researchgate.net The nitrogen atom in the piperidine ring can adsorb onto the metal surface. In the case of 4-[2-(Methylsulfanyl)ethyl]piperidine, the presence of the sulfur atom in the thioether side chain is expected to enhance its corrosion inhibition properties. Sulfur-containing compounds are known to be particularly effective corrosion inhibitors for copper and its alloys, as the sulfur atom can form a strong bond with the copper surface. mdpi.comresearchgate.net The combined presence of both nitrogen and sulfur atoms in 4-[2-(Methylsulfanyl)ethyl]piperidine allows for multiple points of attachment to the metal surface, leading to a more stable and effective protective layer. core.ac.uk Studies on related compounds have shown that the inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the corrosive medium. mdpi.com

Table 2: Factors Influencing the Corrosion Inhibition Efficiency of Heterocyclic Compounds

FactorDescription
Heteroatom TypeThe order of increasing inhibition efficiency is generally O < N < S < P, due to the increasing polarizability and ability to coordinate with the metal. core.ac.uk
Molecular StructureThe presence of multiple bonds, aromatic rings, and functional groups that can interact with the metal surface enhances inhibition.
Inhibitor ConcentrationGenerally, inhibition efficiency increases with increasing inhibitor concentration up to a certain point, where surface saturation is reached.
TemperatureThe effect of temperature can be complex, with efficiency sometimes decreasing at higher temperatures due to desorption of the inhibitor.

Precursor for Advanced Functional Materials

The development of new materials with tailored properties is a cornerstone of materials science. Heterocyclic compounds are valuable precursors for the synthesis of a wide range of functional materials, including polymers, organic semiconductors, and porous materials. ossila.com The specific functional groups present in 4-[2-(Methylsulfanyl)ethyl]piperidine make it a potentially useful precursor for such materials.

Q & A

Basic: What are the recommended synthetic routes for 4-[2-(Methylsulfanyl)ethyl]piperidine, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or multi-step coupling reactions. For example:

  • Step 1: React piperidine with a methylsulfanyl-ethyl halide (e.g., 2-bromoethyl methyl sulfide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours .
  • Step 2: Purify the crude product using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixture).

Optimization Tips:

  • Use a 10–20% molar excess of the alkylating agent to drive the reaction to completion.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) or GC-MS.
  • Yield improvements (70–85%) are achievable by degassing solvents and maintaining anhydrous conditions .

Basic: What spectroscopic and analytical techniques are effective for characterizing 4-[2-(Methylsulfanyl)ethyl]piperidine?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for piperidine protons (δ 2.5–3.0 ppm, multiplet), methylsulfanyl CH₂ groups (δ 2.1–2.3 ppm, triplet), and methyl protons (δ 2.0 ppm, singlet).
    • ¹³C NMR: Piperidine carbons (δ 40–60 ppm), methylsulfanyl CH₂ (δ 30–35 ppm), and methyl-S (δ 15–18 ppm) .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 174.1 (calculated for C₈H₁₅NS).
  • Elemental Analysis: Confirm purity (>95%) with %C, %H, and %S matching theoretical values .

Basic: What safety protocols are essential when handling 4-[2-(Methylsulfanyl)ethyl]piperidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation exposure (PEL: <1 mg/m³) .
  • Storage: Store in airtight containers under nitrogen at 2–8°C, away from oxidizers and acids.
  • Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose per EPA hazardous waste guidelines (40 CFR Part 261) .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution for 20 minutes .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of 4-[2-(Methylsulfanyl)ethyl]piperidine for enhanced biological activity?

Methodological Answer:
SAR studies focus on modifying substituents to optimize interactions with biological targets (e.g., neurotransmitter transporters):

  • Methylsulfanyl Group: Replace with bulkier thioether groups (e.g., benzylsulfanyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Piperidine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve binding affinity to dopamine receptors.
  • Ethyl Linker: Shorten to a methyl group or replace with a cyclic spacer to reduce conformational flexibility and increase selectivity .

Validation: Test analogs in vitro using radioligand binding assays (e.g., [³H]WIN 35,428 for dopamine transporter inhibition) .

Advanced: How can computational methods like density functional theory (DFT) predict the reactivity and electronic properties of 4-[2-(Methylsulfanyl)ethyl]piperidine?

Methodological Answer:

  • DFT Workflow:
    • Optimize geometry using the B3LYP/6-31G(d) basis set.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate electrostatic potential maps to identify regions prone to oxidation (e.g., sulfur atom) .
  • Applications:
    • Predict pKa (~9.5 for the piperidine nitrogen) using COSMO solvation models.
    • Model interaction energies with biological targets (e.g., docking studies with monoamine transporters) .

Advanced: What strategies are employed to resolve impurities or byproducts during the synthesis of 4-[2-(Methylsulfanyl)ethyl]piperidine?

Methodological Answer:

  • Common Impurities:
    • N-Alkylation Byproducts: Due to over-alkylation (e.g., di-substituted piperidine). Mitigate by controlling stoichiometry (1:1.2 ratio of piperidine:alkylating agent).
    • Oxidation Products: Sulfoxide/sulfone derivatives formed during storage. Add antioxidants (e.g., BHT) to the reaction mixture .
  • Purification Methods:
    • HPLC: Use a C18 column with isocratic elution (acetonitrile:water, 70:30) to separate impurities with retention times <5% of the main peak .
    • Crystallization: Recrystallize from hot isopropanol to remove polar byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.